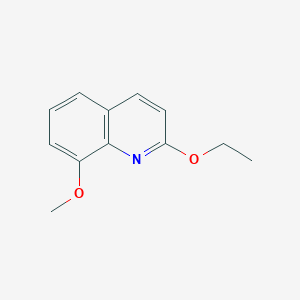
2-Ethoxy-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-8-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H11NO2, features an ethoxy group at the second position and a methoxy group at the eighth position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-8-methoxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For this compound, specific starting materials such as 2-ethoxyaniline and 8-methoxyquinoline can be used, followed by appropriate functional group transformations .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to introduce the ethoxy and methoxy groups onto the quinoline scaffold .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Applications De Recherche Scientifique
2-Ethoxy-8-methoxyquinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases like malaria and cancer.
Industry: It is used in the development of dyes, agrochemicals, and luminescent materials
Mécanisme D'action
The mechanism of action of 2-Ethoxy-8-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes critical for cell survival, such as topoisomerases and kinases. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-8-methoxyquinoline
- 2-Ethoxyquinoline
- 8-Methoxyquinoline
Comparison: 2-Ethoxy-8-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its biological activity and selectivity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethoxy-8-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-8-7-9-5-4-6-10(14-2)12(9)13-11/h4-8H,3H2,1-2H3 |
Clé InChI |
IZOZDAUAJNGVKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=CC=C2OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


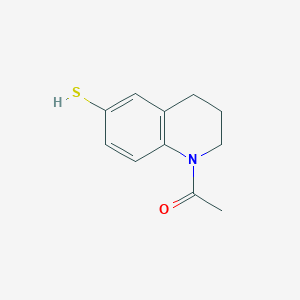

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)


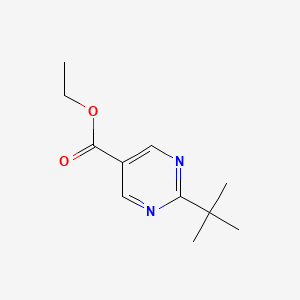
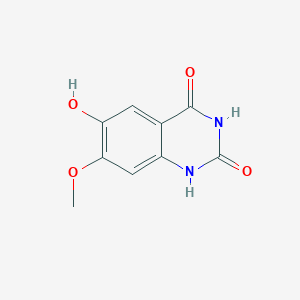
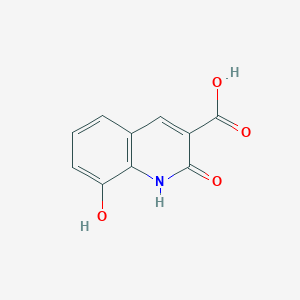
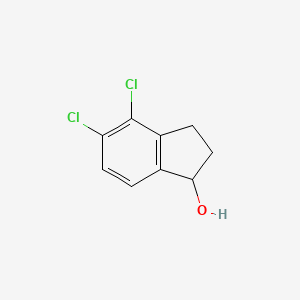
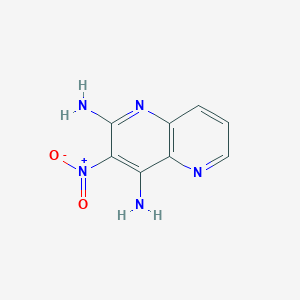
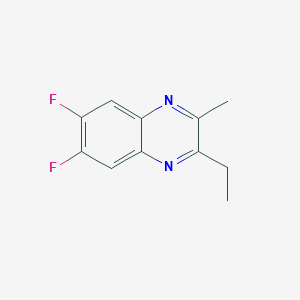
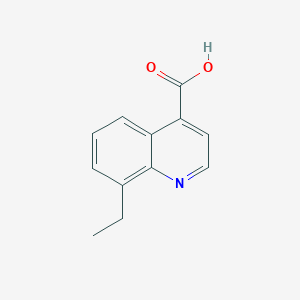
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

